(3-amino-9H-carbazol-9-yl)acetic acid
Overview
Description
“(3-amino-9H-carbazol-9-yl)acetic acid”, also known as Carbazolylglycine, is a synthetic compound that has gained attention in recent years due to its potential therapeutic and environmental applications. It is used for pharmaceutical testing .
Synthesis Analysis
Carbazole derivatives can be synthesized through various methods. One of the methods includes electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives . Another method involves the electrochemical oxidation of electrolyte solutions containing carbazole (Cz) and 2- (9H-carbazol-9-yl)acetic acid (CzA) monomers .Molecular Structure Analysis
The molecular structure of “(3-amino-9H-carbazol-9-yl)acetic acid” is coplanar-conjugated and uniform in shape . The structure may be influenced by the applied potential during the electrochemical process .Chemical Reactions Analysis
The structure of the generated polymer depends on the applied potential. A low potential facilitates the connection between the carbazole rings, and a high potential favors the incorporation of the thiophene rings .Physical And Chemical Properties Analysis
“(3-amino-9H-carbazol-9-yl)acetic acid” has a molecular weight of 225.24300, a density of 1.26g/cm3, a boiling point of 387.6ºC at 760 mmHg, and a melting point of 191-194ºC .Scientific Research Applications
Bacterial Catabolism and Biotechnological Applications
The study by Tyler S Laird, Neptali Flores, and J. Leveau (2020) explores the bacterial catabolism of indole-3-acetic acid (IAA), a molecule structurally related to carbazole derivatives. This research sheds light on the microbial degradation pathways of plant growth hormones, providing insights into biotechnological applications for environmental management and agricultural improvements. Understanding the microbial interactions with compounds like IAA can lead to the development of bio-based solutions for plant growth regulation and the treatment of environmental pollutants Tyler S Laird et al., 2020.
Neuroprotective and Antioxidant Properties
The review on N-acetylcysteine (NAC) by O. Dean, Frank Giorlando, and M. Berk (2011) discusses the therapeutic evidence of NAC in psychiatry, highlighting its neuroprotective and antioxidant properties. Although not directly linked to (3-amino-9H-carbazol-9-yl)acetic acid, this research underscores the potential of structurally complex molecules in modulating neurotropic pathways and inflammatory responses, suggesting a broader scope for studying similar compounds in neuroprotective research O. Dean et al., 2011.
Anti-inflammatory and Pharmacological Effects
Research on gallic acid (GA) by Jinrong Bai et al. (2020) provides insight into the pharmacological activities of phenolic compounds. Gallic acid demonstrates significant anti-inflammatory properties, which could be paralleled in the study of (3-amino-9H-carbazol-9-yl)acetic acid, given their potential bioactive properties. Understanding the molecular mechanisms of GA in inflammatory diseases could guide the exploration of similar compounds for treating inflammation-related conditions Jinrong Bai et al., 2020.
Microbial Production of Bioactive Compounds
The review by Divakar Dahiya, Jemima V. Manuel, and P. Nigam (2021) on microbial catalysts for γ-aminobutyric acid (GABA) production highlights the potential of microorganisms in synthesizing bioactive compounds. This research avenue could be relevant for producing derivatives of (3-amino-9H-carbazol-9-yl)acetic acid, leveraging microbial bioprocesses for the efficient synthesis of complex organic molecules with potential health benefits Divakar Dahiya et al., 2021.
Future Directions
Carbazole-based compounds, including “(3-amino-9H-carbazol-9-yl)acetic acid”, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .
properties
IUPAC Name |
2-(3-aminocarbazol-9-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h1-7H,8,15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOFKSKTUDFVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CC(=O)O)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-amino-9H-carbazol-9-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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